6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
CAS No.: 2098002-88-9
Cat. No.: VC3206415
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid - 2098002-88-9](/images/structure/VC3206415.png)
Specification
CAS No. | 2098002-88-9 |
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Molecular Formula | C11H10N2O3S |
Molecular Weight | 250.28 g/mol |
IUPAC Name | 6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15) |
Standard InChI Key | WGVWFKNTDHTXDE-UHFFFAOYSA-N |
SMILES | C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3 |
Canonical SMILES | C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Structure and Classification
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid belongs to the class of fused heterocyclic compounds featuring a pyrazole ring system. The molecule contains a bicyclic core with the pyrazole ring fused to a partially saturated 1,4-oxazine ring, a thiophene substituent at position 6, and a carboxylic acid functional group at position 2 of the pyrazole ring. This structural arrangement provides a rigid scaffold with multiple points for interactions with potential biological targets.
Predicted Physicochemical Properties
Based on structural comparison with similar pyrazolo-oxazine derivatives, the following physicochemical properties can be predicted:
Table 1: Predicted Physicochemical Properties of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₁₂H₁₀N₂O₃S | Structural analysis |
Molecular Weight | ≈ 262.29 g/mol | Calculated from atomic weights |
Appearance | Crystalline solid | Typical for heterocyclic carboxylic acids |
Solubility | Moderate in polar organic solvents; limited in water | Inferred from carboxylic acid and thiophene moieties |
Log P | 1.8-2.5 | Estimated based on related structures |
pKa | 3.5-4.5 (carboxylic acid) | Common range for aromatic carboxylic acids |
Structural Comparison with Related Compounds
The core pyrazolo[5,1-c] oxazine structure shares similarities with several compounds found in the literature. For instance, 6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazin-2-amine contains the same basic scaffold but with different substituents. Additionally, there are structural parallels with 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide compounds documented in patent literature .
Patent literature describes several methods for constructing the pyrazolo-oxazine scaffold, such as those used for 6,7-dihydro-4H-pyrazolo compounds . These synthetic approaches typically involve sequential reactions including heterocycle formation, functionalization, and ring closure steps.
Predicted Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid would likely be influenced by its structural components:
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The carboxylic acid at position 2 may serve as a hydrogen bond donor/acceptor, enhancing interactions with protein targets.
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The thiophene substituent introduces lipophilicity and potential π-stacking interactions with aromatic amino acid residues in target proteins.
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The partially saturated oxazine ring provides conformational flexibility to the molecule, potentially influencing receptor binding.
Medicinal Chemistry Considerations
Drug-Like Properties
The predicted properties of 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid align with several criteria for drug-likeness:
Table 4: Analysis of Drug-Like Properties
Property | Predicted Value | Lipinski's Rule Compliance |
---|---|---|
Molecular Weight | ≈ 262.29 g/mol | Yes (<500) |
Log P | 1.8-2.5 | Yes (<5) |
H-Bond Donors | 1 (carboxylic acid) | Yes (≤5) |
H-Bond Acceptors | 5 (N, O atoms) | Yes (≤10) |
Rotatable Bonds | 2-3 | Yes (<10) |
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, although experimental validation would be necessary.
Comparison with Related Biologically Active Compounds
Several structurally related compounds have demonstrated biological activities. For example, patent literature describes 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives with various pharmacological properties , while 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamide compounds have been investigated for their potential therapeutic applications .
Table 5: Structural Comparison with Related Compounds
Analytical Considerations and Characterization
Predicted Spectroscopic Properties
Based on its structure, 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid would likely exhibit characteristic spectroscopic features:
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NMR Spectroscopy: The 1H NMR spectrum would show signals for the thiophene protons (typically δ 7.0-7.5 ppm), methylene protons of the oxazine ring (δ 3.5-4.5 ppm), and the carboxylic acid proton (δ 10-13 ppm).
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IR Spectroscopy: Characteristic absorption bands would include O-H stretching (3200-2800 cm-1), C=O stretching (1700-1725 cm-1), and bands associated with the thiophene and pyrazole rings.
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Mass Spectrometry: The molecular ion peak would appear at m/z 262, with fragmentation patterns characteristic of the heterocyclic ring systems.
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